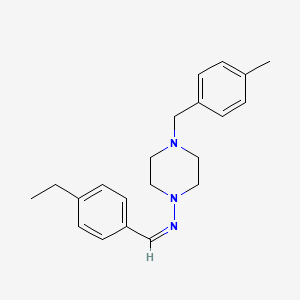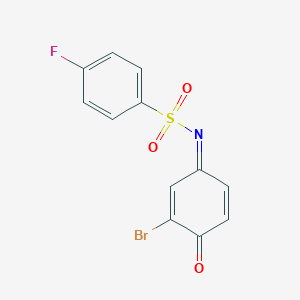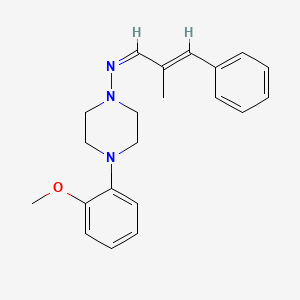
N-(4-fluorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. This compound is also known as FMPPI, and it has been synthesized using different methods.
科学研究应用
FMPPI has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience research. This compound has been found to exhibit potent binding affinity for different receptors, including dopamine, serotonin, and adrenergic receptors. FMPPI has also been used as a lead compound for the development of new drugs for the treatment of various disorders, including depression, anxiety, and schizophrenia.
作用机制
The mechanism of action of FMPPI involves its binding to different receptors in the brain, including dopamine, serotonin, and adrenergic receptors. This binding results in the modulation of neurotransmitter release, which affects various physiological and biochemical processes in the brain. FMPPI has been found to exhibit both agonist and antagonist effects on different receptors, depending on the specific receptor subtype and the dose used.
Biochemical and Physiological Effects:
FMPPI has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of intracellular signaling pathways. This compound has also been found to affect various physiological processes, including locomotor activity, cognition, and mood.
实验室实验的优点和局限性
FMPPI has several advantages for lab experiments, including its high potency and selectivity for different receptors, its ease of synthesis, and its stability under different conditions. However, this compound also has some limitations, including its low solubility in water, its potential toxicity, and its limited availability.
未来方向
There are several future directions for research on FMPPI, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in different disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new methods for the synthesis of FMPPI and its derivatives could also be an area of future research.
Conclusion:
In conclusion, FMPPI is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to exhibit potent binding affinity for different receptors. FMPPI has been used in various scientific research applications and has been found to affect various physiological and biochemical processes in the brain. While FMPPI has several advantages for lab experiments, it also has some limitations, and there are several future directions for research on this compound.
合成方法
FMPPI can be synthesized using different methods, including a one-pot synthesis method and a two-step synthesis method. The one-pot synthesis method involves the reaction of 4-fluorobenzaldehyde, 4-methylphenylpiperazine, and ammonium acetate in the presence of acetic acid and ethanol. The two-step synthesis method involves the reaction of 4-fluorobenzaldehyde with 4-methylphenylpiperazine to form N-(4-fluorobenzylidene)-4-methylphenylpiperazine, which is then reacted with ammonia to form FMPPI.
属性
IUPAC Name |
(Z)-1-(4-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3/c1-15-2-8-18(9-3-15)21-10-12-22(13-11-21)20-14-16-4-6-17(19)7-5-16/h2-9,14H,10-13H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRLXBUHIPELRI-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(4-Fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-YL]methanimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)


![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911915.png)
![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)



![1-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911945.png)

![N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5911971.png)

